Enhanced Calculated Lipophilicity (LogP) Compared to Shorter-Chain 3-Alkoxy Analogs
The branched 3-isobutoxy substitution confers a significantly higher calculated partition coefficient (XLogP3 = 2.5) compared to 3-methoxybenzyl alcohol (LogP ≈ 1.0-1.2) [1] and 3-ethoxybenzyl alcohol (LogP ≈ 1.5-1.6) . This represents a 1.3-1.5 log unit increase over the methoxy derivative, indicating over an order of magnitude greater lipophilicity [1]. The target compound is also more lipophilic than the linear 3-butoxy analog (LogP ≈ 2.3) [2], demonstrating that branching further increases LogP beyond simple chain elongation.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-Methoxybenzyl alcohol LogP = 1.04-1.19; 3-Ethoxybenzyl alcohol LogP = 1.58; 3-Butoxybenzyl alcohol LogP = 2.3 |
| Quantified Difference | ∆LogP = +1.31 to +1.46 over 3-methoxy; +0.92 over 3-ethoxy; +0.2 over 3-butoxy |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) or comparable computational methods |
Why This Matters
Higher lipophilicity improves membrane permeability potential and hydrophobic pocket occupancy in target binding sites, which can be a critical selection criterion for medicinal chemistry programs prioritizing CNS penetration or specific protein-ligand interactions.
- [1] Molbase. (2025). 3-Methoxybenzyl alcohol (CAS 6971-51-3): LogP data. View Source
- [2] MolAid. (2025). (3-butoxyphenyl)methanol (CAS 30609-21-3): LogP data. View Source
